molecular formula C23H19BrF2N2O2 B303831 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303831
分子量: 473.3 g/mol
InChIキー: XITUULZIJCJTJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDF-520, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

作用機序

The mechanism of action of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects
4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. Additionally, 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have low toxicity in normal cells, making it a promising candidate for anticancer therapy.

実験室実験の利点と制限

One of the advantages of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its ability to inhibit the growth of various cancer cell lines, making it a versatile compound for use in laboratory experiments. Additionally, 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has low toxicity in normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for the study of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other anticancer agents to enhance their efficacy. Finally, more research is needed to investigate the potential use of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in animal models to determine its safety and efficacy in vivo.
Conclusion
In conclusion, 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound for use as an anticancer agent due to its ability to inhibit the growth of cancer cells and induce apoptosis. While there are still limitations and challenges to be addressed, the future directions for the study of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are promising and warrant further investigation.

合成法

The synthesis of 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzaldehyde in the presence of acetic acid, followed by the addition of 2-methyl-1,2,3,4-tetrahydroquinoline-5,8-dione and ammonium acetate. The resulting product is then purified by column chromatography to obtain 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in high purity.

科学的研究の応用

4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use as an anticancer agent. Studies have shown that 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, 4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

特性

製品名

4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C23H19BrF2N2O2

分子量

473.3 g/mol

IUPAC名

4-(3-bromophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H19BrF2N2O2/c1-12-20(23(30)28-17-9-8-15(25)11-16(17)26)21(13-4-2-5-14(24)10-13)22-18(27-12)6-3-7-19(22)29/h2,4-5,8-11,21,27H,3,6-7H2,1H3,(H,28,30)

InChIキー

XITUULZIJCJTJI-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=C(C=C4)F)F

正規SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=C(C=C4)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。